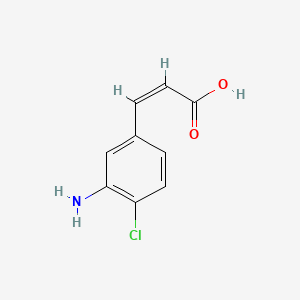
(2Z)-3-(3-氨基-4-氯苯基)-2-丙烯酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Amino-4-chlorophenyl)acrylic acid is an organic compound with the molecular formula C9H8ClNO2 It features a phenyl ring substituted with an amino group at the 3-position and a chlorine atom at the 4-position, connected to an acrylic acid moiety
科学研究应用
3-(3-Amino-4-chlorophenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-chlorophenyl)acrylic acid can be achieved through several methods. One common approach involves the reaction of 3-amino-4-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:
Reagents: 3-amino-4-chlorobenzaldehyde, malonic acid, base (e.g., sodium hydroxide)
Solvent: Ethanol or water
Temperature: Reflux conditions
Time: Several hours
Industrial Production Methods
Industrial production of 3-(3-Amino-4-chlorophenyl)acrylic acid may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(3-Amino-4-chlorophenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products
Oxidation: Formation of 3-(3-nitro-4-chlorophenyl)acrylic acid.
Reduction: Formation of 3-(3-amino-4-chlorophenyl)propanol.
Substitution: Formation of 3-(3-amino-4-aminophenyl)acrylic acid or 3-(3-amino-4-thiolphenyl)acrylic acid.
作用机制
The mechanism of action of 3-(3-Amino-4-chlorophenyl)acrylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amino and carboxylic acid groups allow for hydrogen bonding and electrostatic interactions with target molecules, while the chlorine atom can participate in halogen bonding.
相似化合物的比较
Similar Compounds
- 3-(3-Amino-4-bromophenyl)acrylic acid
- 3-(3-Amino-4-fluorophenyl)acrylic acid
- 3-(3-Amino-4-methylphenyl)acrylic acid
Comparison
3-(3-Amino-4-chlorophenyl)acrylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules
属性
IUPAC Name |
(Z)-3-(3-amino-4-chlorophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,11H2,(H,12,13)/b4-2- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZALGAHTHHAQG-RQOWECAXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\C(=O)O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethanone, 1-[2-(2-propynyl)cyclohexyl]-, trans- (9CI)](/img/no-structure.png)
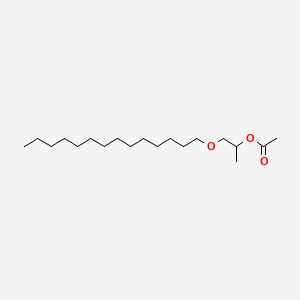
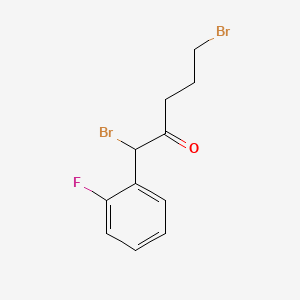
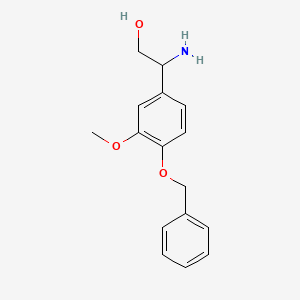
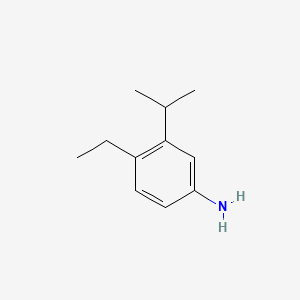
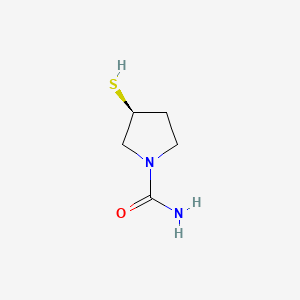
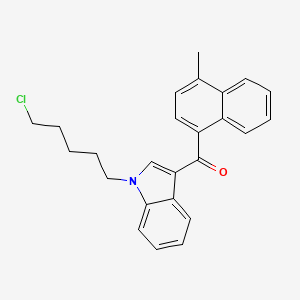
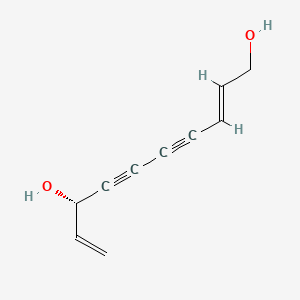
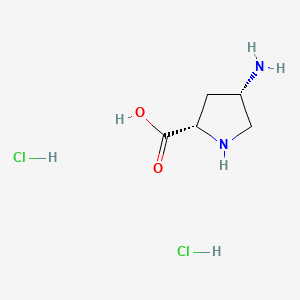
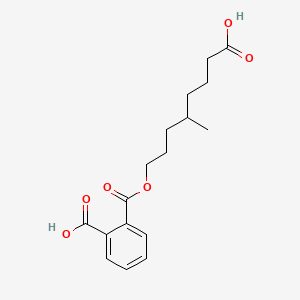
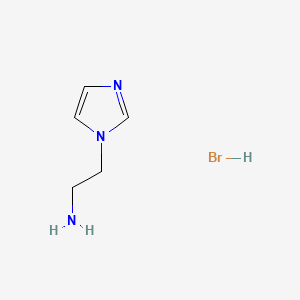
![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)
